
3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid” is a chemical compound with the molecular formula C13H15ClO4 . It has a molecular weight of 270.71 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid” consists of a prop-2-enoic acid group attached to a phenyl ring. The phenyl ring is substituted with a chloro group at the 3-position, a methoxy group at the 5-position, and a propoxy group at the 4-position .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Chains and Networks
The compound has been structurally analyzed for its potential to form hydrogen-bonded chains and networks, which are crucial for understanding the crystal packing and molecular interactions within various compounds. For example, studies on related compounds such as (E)-4-methoxycinnamic acid have shown that molecules can be linked into chains of rings through paired O—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions, resulting in a three-dimensional network structure (Yang et al., 2006).
Spectroscopy and DFT Analysis
Detailed spectroscopic methods and quantum chemical calculations, such as X-ray crystallography, FT-IR, NMR, and DFT (Density Functional Theory), have been employed to characterize related compounds. These methods help in understanding the molecular structure, vibrational modes, and electronic properties, providing insights into the behavior of such compounds under various conditions (Venkatesan et al., 2016).
Polyphenol Studies
Research into polyphenols like chlorogenic acid, a compound structurally related to the title compound, has revealed significant interest due to their potential biomedical applications. Studies have focused on thermal transformations and the formation of derivatives in alcoholic solutions, expanding the understanding of these compounds' stability and reactivity under various conditions (Dawidowicz & Typek, 2015).
Reactive Oxygen Species Detection
The development of novel fluorescence probes for detecting reactive oxygen species (ROS) highlights the application of related compounds in biological and chemical studies. These probes are designed to selectively detect highly reactive oxygen species, such as hydroxyl radicals, and differentiate specific species, indicating the compound's potential in scientific research involving oxidative stress and its biological implications (Setsukinai et al., 2003).
Liquid-Crystalline Complexes and Polymer Synthesis
The synthesis and characterization of polymerizable benzoic acid derivatives, including studies on liquid-crystalline complexes, underline the importance of such compounds in developing advanced materials. These research efforts delve into the fixation of multilayered structures and the effects of nanopillars on the removal of specific molecules from polymers, showcasing the potential for creating novel materials with unique properties (Kishikawa et al., 2008).
Propiedades
IUPAC Name |
(E)-3-(3-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-6-18-13-10(14)7-9(4-5-12(15)16)8-11(13)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJPUHQOUOTHP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)
![5-(furan-2-ylmethyl)-7-methyl-5H-pyrazino[2'',3'':4',5']pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B2931687.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone](/img/structure/B2931689.png)
![6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2931691.png)

![4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2931694.png)
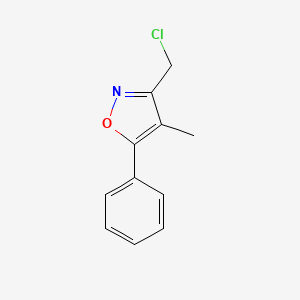
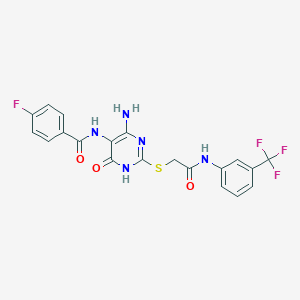
![4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2931698.png)
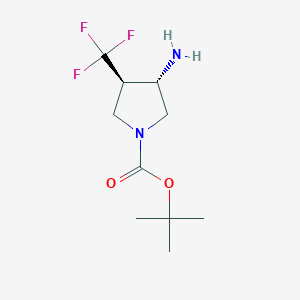
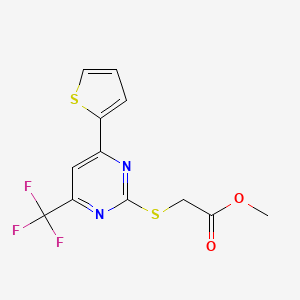
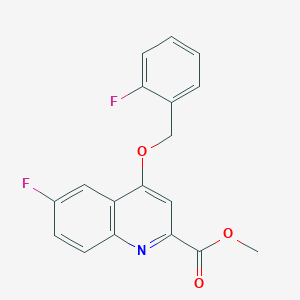
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931704.png)
